molecular formula C15H23FN2O16P2 B10776868 [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4R,5R,6R)-5-fluoro-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate

[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4R,5R,6R)-5-fluoro-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate

Cat. No.: B10776868
M. Wt: 568.29 g/mol
InChI Key: OAPPZHVTNHJVAL-ABVWGUQPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Uridine-5’-Diphosphate-4-Deoxy-4-Fluoro-Alpha-D-Galactose is a synthetic nucleotide sugar derivative.

Chemical Reactions Analysis

Uridine-5’-Diphosphate-4-Deoxy-4-Fluoro-Alpha-D-Galactose undergoes various chemical reactions, including substitution and reduction reactions. The enzyme UDP-glucose 4-epimerase facilitates the stereospecific reduction of the cofactor NAD+ and the nonstereospecific hydride return during normal catalysis . Common reagents used in these reactions include NAD+ and UDP-glucose. The major products formed from these reactions are UDP-galactose and UDP-glucose .

Scientific Research Applications

Uridine-5’-Diphosphate-4-Deoxy-4-Fluoro-Alpha-D-Galactose has several scientific research applications. In chemistry, it is used to study the mechanisms of enzyme-catalyzed reactions involving nucleotide sugars. In biology, it is utilized to investigate the metabolic pathways of galactose and glucose. In medicine, this compound is of interest for its potential role in drug development and therapeutic interventions. Additionally, it has industrial applications in the production of nucleotide sugar derivatives .

Mechanism of Action

The mechanism of action of Uridine-5’-Diphosphate-4-Deoxy-4-Fluoro-Alpha-D-Galactose involves its interaction with the enzyme UDP-glucose 4-epimerase. This enzyme catalyzes the interconversion of UDP-galactose and UDP-glucose through the transient reduction of NAD+ . The molecular targets involved in this process include the active site of the enzyme and the cofactor NAD+ .

Properties

Molecular Formula

C15H23FN2O16P2

Molecular Weight

568.29 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4R,5R,6R)-5-fluoro-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate

InChI

InChI=1S/C15H23FN2O16P2/c16-8-5(3-19)32-14(12(24)10(8)22)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)18-2-1-7(20)17-15(18)25/h1-2,5-6,8-14,19,21-24H,3-4H2,(H,26,27)(H,28,29)(H,17,20,25)/t5-,6-,8+,9-,10+,11-,12-,13-,14-/m1/s1

InChI Key

OAPPZHVTNHJVAL-ABVWGUQPSA-N

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)F)O)O)O)O

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)F)O)O)O)O

Origin of Product

United States

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